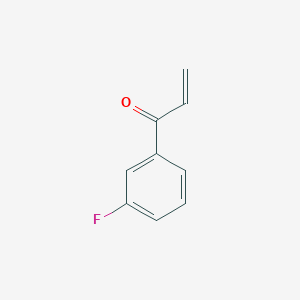

1-(3-Fluorophenyl)prop-2-en-1-one

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1-(3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADBCZBKYPVUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Broader Field of Chalcone Chemistry Research

Chalcones, chemically identified as 1,3-diaryl-2-propen-1-ones, form the central core of a variety of biologically important compounds. mdpi.comrsc.org These molecules are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. rsc.orgmedchemexpress.com This ketoethylenic group is a key determinant of their broad-spectrum biological activities. mdpi.comrsc.org Chalcones are not only significant for their pharmacological properties but also serve as crucial precursors in the biosynthesis of all flavonoids, a widespread class of plant secondary metabolites. rsc.orgmedchemexpress.comnih.gov

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate aromatic ketone and an aromatic aldehyde. nih.govnih.govnih.gov This straightforward synthetic accessibility allows for the creation of a diverse library of derivatives, which has fueled extensive research into their potential applications. Studies have revealed that chalcones exhibit a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. nih.govnih.govnih.govresearchgate.netmdpi.comarkat-usa.org

Significance of Fluorine Substitution in Chalcone Research

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in modern medicinal chemistry to enhance a compound's therapeutic profile. In chalcone (B49325) research, this approach has proven particularly fruitful. The introduction of fluorine atoms can significantly increase the lipophilicity and metabolic stability of the chalcone scaffold. nih.gov This modification can lead to enhanced biological activities, including more potent antibacterial, antiviral, and anticancer effects. nih.govnih.gov

Overview of Key Research Avenues for 1 3 Fluorophenyl Prop 2 En 1 One

Established Synthetic Pathways and Reaction Mechanisms

The synthesis of chalcones, including fluorinated derivatives, has been a subject of extensive research for over a century. orientjchem.org Traditional methods often involve the condensation of an acetophenone with a benzaldehyde. orientjchem.org

Claisen-Schmidt Condensation and Its Mechanistic Variants

The Claisen-Schmidt condensation is a cornerstone for synthesizing chalcones. mdpi.comtandfonline.comyoutube.com This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst, leading to the formation of an α,β-unsaturated ketone. mdpi.comcore.ac.uk The reaction is a type of crossed aldol (B89426) condensation. core.ac.ukwikipedia.org

Base-Catalyzed Mechanism: The base-catalyzed Claisen-Schmidt condensation is the most common method. unair.ac.idresearchgate.net It proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com This is followed by dehydration to yield the chalcone. core.ac.uknumberanalytics.com Commonly used bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)2). orientjchem.orgpropulsiontechjournal.comnih.gov The reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol. orientjchem.orgyoutube.com

Acid-Catalyzed Mechanism: The acid-catalyzed variant proceeds via the formation of an enol from the ketone. core.ac.uk The enol then attacks the protonated aldehyde, leading to the final chalcone product after dehydration. core.ac.uk Acid catalysts such as hydrogen chloride (HCl), sulfuric acid (H2SO4), and boric acid (B2O3) have been used, although they generally result in lower yields compared to base-catalyzed methods. scitepress.org

Reaction Variants:

Use of Different Catalysts: A variety of catalysts have been explored to improve the efficiency and yield of the Claisen-Schmidt condensation. These include solid bases like magnesium oxide and calcium oxide, as well as various other catalysts like thionyl chloride (SOCl2)/ethanol, and silicotungstic acid (STA). researchgate.nettandfonline.comresearchgate.net

Modified Protocols: Researchers have developed modified protocols to overcome issues like long reaction times and the formation of side products. jmpas.com These modifications often involve changes in the sequence of adding reactants, controlling the rate of addition, and strict temperature regulation. jmpas.com

The synthesis of this compound specifically involves the reaction of 3-fluoroacetophenone with an appropriate aldehyde or the reaction of acetophenone with 3-fluorobenzaldehyde.

Alternative Synthetic Routes for Chalcone Derivatives

While the Claisen-Schmidt condensation is predominant, other methods for synthesizing chalcones exist. These include:

Friedel-Crafts Acylation: This can be a route to the precursor ketones.

Heck Reaction researchgate.net

Suzuki Reaction researchgate.net

Sonogashira Isomerization Coupling Reaction researchgate.net

Reaction of ortho-hydroxyacetophenones with benzoyl chlorides: This method proceeds through an ester intermediate that rearranges to a chalcone under basic conditions. mdpi.com

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. nih.govrjpn.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. propulsiontechjournal.com

Microwave-Assisted Synthesis of Fluorinated Chalcones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.commdpi.com For the synthesis of fluorinated chalcones, microwave irradiation offers several advantages over conventional heating methods, including:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. nih.govfrontiersin.org

Higher Yields: Microwave heating can lead to improved reaction yields. nih.govfrontiersin.org

Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed without a solvent, further enhancing its green credentials. nih.govnih.gov

For example, the Claisen-Schmidt condensation of various acetophenones and aldehydes has been successfully carried out under microwave irradiation using catalysts like potassium hydroxide or iodine-alumina, often in solvent-free conditions. nih.govnih.govresearchgate.net

Ultrasound-Assisted Synthesis

Ultrasound has also been employed as a green technique for chalcone synthesis. mdpi.comresearchgate.net Sonication can enhance reaction rates and yields. unair.ac.idresearchgate.netresearchgate.net The Claisen-Schmidt condensation, when performed under ultrasonic irradiation, can lead to significantly shorter reaction times compared to conventional methods. researchgate.netmdpi.comresearchgate.net For instance, the synthesis of a chalcone derivative was completed in 10 minutes using ultrasound, compared to 4 hours by conventional stirring. researchgate.net This method often utilizes catalysts like potassium hydroxide in ethanol. researchgate.netnih.gov

Solvent-Free and Grinding Techniques

Solvent-free synthesis, particularly using grinding techniques, represents a highly environmentally benign approach to chemical reactions. orientjchem.orgtandfonline.comresearchgate.net This method involves grinding the solid reactants together, often with a solid base catalyst like sodium hydroxide or anhydrous barium hydroxide, in a mortar and pestle. propulsiontechjournal.comscitepress.orggkyj-aes-20963246.com

Key advantages of this technique include:

Elimination of Solvents: This reduces environmental pollution and simplifies product work-up. undip.ac.id

Rapid Reaction Times: Reactions can be completed in a matter of minutes. tandfonline.comgkyj-aes-20963246.com

Simplicity and Efficiency: The procedure is operationally simple and often leads to high yields. tandfonline.comresearchgate.net

This method has been successfully applied to the synthesis of various chalcones, demonstrating its potential as a green and efficient alternative to traditional solvent-based methods. orientjchem.orgscitepress.org

Data Tables

Table 1: Comparison of Synthetic Methods for Chalcones

| Method | Catalyst(s) | Solvent(s) | Reaction Time | Yield | Reference(s) |

| Conventional Claisen-Schmidt | NaOH, KOH, Ba(OH)2 | Ethanol, Methanol | Hours to days | Variable | orientjchem.org, youtube.com, nih.gov |

| Microwave-Assisted | KOH, Iodine-Alumina | Ethanol, Solvent-free | Minutes | High | nih.gov, nih.gov, frontiersin.org |

| Ultrasound-Assisted | KOH | Ethanol | Minutes | High | researchgate.net, nih.gov, researchgate.net |

| Solvent-Free Grinding | NaOH, Ba(OH)2 | None | Minutes | High | scitepress.org, gkyj-aes-20963246.com, tandfonline.com |

An in-depth analysis of the synthetic methodologies for this compound reveals a focus on catalytic efficiency and stereochemical control. Research in this area is crucial for developing practical and selective methods for producing this and related chalcone structures.

Advanced Spectroscopic and Structural Elucidation Research of 1 3 Fluorophenyl Prop 2 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

¹H, ¹³C, and ¹⁹F NMR for Structural and Conformational Analysis

For the vinyl group protons (H-α and H-β), a characteristic pair of doublets is expected in the ¹H NMR spectrum, with a coupling constant (J) of approximately 15-16 Hz, confirming the E (trans) configuration of the double bond. The H-α proton, adjacent to the carbonyl group, would appear further downfield than H-β.

The protons of the 3-fluorophenyl ring are expected to appear as complex multiplets in the aromatic region. The fluorine substitution at the meta-position influences the chemical shifts of the adjacent ortho and para protons. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the α and β vinyl carbons, and the carbons of the aromatic rings, with the C-F coupling being observable for the carbons of the 3-fluorophenyl ring. The ¹⁹F NMR would exhibit a signal corresponding to the single fluorine atom on the phenyl ring.

In related compounds, such as (E)-3-(2-Fluorophenyl)-1-(3-fluorophenyl)prop-2-en-1-one, the protons on the 3-fluorophenyl ring appear as multiplets between δ 7.80-7.89 ppm. arkat-usa.org For (E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one, the vinyl protons are observed at chemical shifts of 7.79 and 7.38 ppm. ljmr.ly

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Characteristic Vibrations and Functional Group Analysis

Vibrational spectroscopy provides definitive confirmation of the functional groups present in 1-(3-Fluorophenyl)prop-2-en-1-one. The Fourier-Transform Infrared (FT-IR) spectrum shows characteristic absorption bands that correspond to the specific vibrational modes of the molecule. ljmr.ly

The most prominent peak is the strong absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone, which is observed at 1683 cm⁻¹. ljmr.ly The C=C stretching vibration of the propenone backbone is found at 1585 cm⁻¹. ljmr.ly The presence of the aromatic rings is confirmed by C-H stretching vibrations around 3030 cm⁻¹. ljmr.ly A significant band corresponding to the C-F stretching vibration of the fluorophenyl group is located at 1249 cm⁻¹. ljmr.ly Additionally, a band at 779 cm⁻¹ is attributed to (=C-H) bending. ljmr.ly Raman spectroscopic data for this specific compound were not available in the reviewed literature.

Table 1: FT-IR Spectral Data for this compound ljmr.ly

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3030 | Aromatic C-H stretch |

| 1683 | C=O stretch (α,β-unsaturated ketone) |

| 1585 | C=C stretch |

| 1249 | C-F stretch |

| 779 | =C-H bend |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry confirms the molecular weight and elemental composition of the title compound. In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, this compound (with a molecular formula of C₁₅H₁₁FO and an approximate molecular weight of 226.25 g/mol ) exhibits a protonated molecular ion peak. ljmr.ly

The mass spectrum shows a prominent cluster for [M+H]⁺ at an m/z of 228.29. ljmr.ly Another adduct, the potassium cluster [M+K]⁺, is observed at an m/z of 265.34. ljmr.ly This data confirms the molecular mass of the synthesized compound. A detailed analysis of the fragmentation pathways was not provided in the referenced study.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure

Conformational Analysis and Dihedral Angles

While the crystal structure for this compound itself is not available in the reviewed literature, detailed crystallographic data for the closely related analogue, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, provides significant insight into the expected solid-state conformation. researchgate.net The substitution of a bromine atom for a hydrogen atom on the phenyl ring attached to the carbonyl group is not expected to fundamentally alter the core structure's conformation.

The molecule is non-planar, with the two aromatic rings twisted relative to each other. researchgate.net The dihedral angle between the plane of the bromophenyl ring (analogous to the phenyl ring in the title compound) and the 3-fluorophenyl ring is 48.92 (11)°. researchgate.net The central enone bridge is not coplanar with either of the rings.

The conformation about the olefinic C=C double bond is confirmed to be E (trans), as evidenced by the C6—C7=C8—C9 torsion angle of -165.7 (2)°. researchgate.net The carbonyl group is twisted out of the plane of both the adjacent phenyl ring and the olefinic double bond. researchgate.net This is quantified by the O1—C7—C6—C5 and O1—C7—C8—C9 torsion angles of 25.4 (3)° and 14.5 (4)°, respectively. researchgate.net

Table 2: Selected Torsion and Dihedral Angles for (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one researchgate.net

| Angle Description | Atoms Involved | Value (°) |

|---|---|---|

| Torsion Angle | C6—C7=C8—C9 | -165.7 (2) |

| Torsion Angle | O1—C7—C6—C5 | 25.4 (3) |

| Torsion Angle | O1—C7—C8—C9 | 14.5 (4) |

| Dihedral Angle | (Bromophenyl Ring) vs (Fluorophenyl Ring) | 48.92 (11) |

Research on this compound Reveals Data Scarcity in Public Domain

Despite significant interest in the structural properties of fluorinated chalcones, detailed crystallographic research, specifically on the hydrogen bonding and supramolecular interactions of this compound, is not publicly available at this time.

Extensive searches for scholarly articles and crystallographic databases have not yielded specific studies on the crystal packing, hydrogen bonding, or other supramolecular interactions for the compound this compound. While the field of crystal engineering of chalcones and their derivatives is active, with numerous publications on related structures, the specific compound appears to be uncharacterized in the public scientific literature regarding its solid-state structure.

However, due to the strict focus of this inquiry on this compound, and the absence of specific experimental data, a detailed analysis of its hydrogen bonding and supramolecular interactions cannot be provided. The generation of data tables and a thorough discussion of its crystal packing as outlined is contingent on the future crystallographic analysis of this specific compound.

Computational and Theoretical Chemistry Studies of 1 3 Fluorophenyl Prop 2 En 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electronic structure, molecular geometry, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. unair.ac.id A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In chalcones, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. The HOMO-LUMO transition in chalcone (B49325) derivatives often involves the transfer of electron density between the phenyl rings. For instance, in a related compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the HOMO-LUMO transition results in electron density transfer from the chlorophenyl ring to the fluorophenyl ring. nih.gov For 1-(3-Fluorophenyl)prop-2-en-1-one, a similar intramolecular charge transfer from the unsubstituted phenyl ring to the 3-fluorophenyl ring upon excitation can be anticipated.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table presents the general formulas for calculating global reactivity descriptors. The actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For chalcone derivatives, the negative electrostatic potential is typically concentrated around the carbonyl oxygen atom due to its high electronegativity, making it a likely site for electrophilic attack. nih.govacs.org Conversely, the positive potential is generally located on the hydrogen atoms of the phenyl rings. nih.govacs.org In the case of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, MEP analysis confirmed that the negative charge is localized on the carbonyl group, while the positive region is over the phenyl rings. nih.gov It is expected that the MEP map of this compound would exhibit a similar pattern, with the fluorine atom influencing the electron distribution on the substituted phenyl ring.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, such as DFT, can be used to calculate the vibrational frequencies and intensities, which can then be compared with experimental data to confirm the molecular structure and assign the observed spectral bands. nih.gov

The vibrational spectrum of a chalcone is characterized by several key stretching and bending modes. The C=O stretching vibration of the carbonyl group is a prominent feature, typically appearing in the range of 1630-1690 cm-1. The C=C stretching of the enone bridge is usually found between 1580 and 1640 cm-1. Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm-1 region, while C-H in-plane and out-of-plane bending vibrations appear at lower frequencies. mdpi.com

For instance, in the theoretical and experimental study of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, the C=O stretching frequency was calculated at 1622 cm-1 using the B3LYP/6-311G(d,p) level of theory, which was in strong agreement with the experimental data. mdpi.com A similar computational analysis of this compound would allow for a detailed assignment of its vibrational spectrum and provide insights into the influence of the fluorine substituent on the vibrational modes. The C-F stretching vibrations are typically expected in the range of 1000-1400 cm-1. ajchem-a.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with the environment. While no specific MD simulation studies for this compound were found, research on other chalcone derivatives highlights the utility of this method. MD simulations can provide insights into the conformational flexibility of the molecule, its interactions with solvents, and its binding modes with biological targets.

For example, MD simulations have been employed to investigate the interactions of chalcone derivatives with proteins, such as in the study of their potential as enzyme inhibitors. These simulations can reveal the key amino acid residues involved in binding and the stability of the ligand-protein complex over time.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and data storage. rsc.org Chalcones are a promising class of organic NLO materials due to their extended π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.govanalis.com.my The NLO properties of a molecule are primarily determined by its hyperpolarizability (β).

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The first hyperpolarizability can be calculated, and a large value indicates a strong NLO response. For many chalcone derivatives, a significant NLO response has been predicted and experimentally verified. For example, the calculated first hyperpolarizability of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was found to be 63.85 times that of the standard NLO material urea, indicating its potential as an NLO material. nih.gov

The introduction of electron-donating and electron-withdrawing groups on the phenyl rings of the chalcone scaffold can significantly enhance the NLO properties by increasing the ICT character. The fluorine atom in this compound, being an electronegative substituent, is expected to influence its NLO response. Theoretical calculations would be essential to quantify the hyperpolarizability of this specific compound and assess its potential for NLO applications.

Table 2: Key Parameters in NLO Property Calculations

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Polarizability | α | The ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response of a molecule. |

This table outlines the key parameters calculated in theoretical NLO studies. Specific values for this compound would require dedicated computational investigation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). unair.ac.idresearchgate.net

Theoretical studies of the Claisen-Schmidt condensation have provided a detailed understanding of the reaction pathway. The mechanism generally involves the deprotonation of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. researchgate.net This is followed by a dehydration step to yield the α,β-unsaturated ketone, the chalcone. researchgate.net

Computational studies have shown that the reaction can be catalyzed by ancillary water molecules and have identified the rate-determining step. researchgate.netresearchgate.net For the synthesis of this compound, the reaction would involve 3-fluoroacetophenone and benzaldehyde (B42025). A computational investigation of this specific reaction could reveal the influence of the fluorine substituent on the reaction kinetics and thermodynamics, providing valuable information for optimizing the synthetic procedure.

Exploration of Structure Activity/property Relationships Sar/spr of 1 3 Fluorophenyl Prop 2 En 1 One and Its Analogs

Influence of Fluorine Substitution Position on Molecular Properties and Reactivity

The position of the fluorine atom on the phenyl ring—ortho, meta, or para—is a critical determinant of the molecule's properties. Halogen substituents, including fluorine, are known to be deactivating yet direct incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution reactions. almaaqal.edu.iqmasterorganicchemistry.com This directing effect stems from the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogen's lone pairs. almaaqal.edu.iqchemistrysteps.com

Fluorine's high electronegativity exerts a strong inductive effect, withdrawing electron density from the aromatic ring and influencing its reactivity. researchgate.net However, its position dictates the extent of its influence on different parts of the molecule. For instance, studies on fluorinated analogs of other bioactive compounds have shown that fluorine substitution adjacent to a hydroxyl group can increase lipophilicity and oxidation potential. nih.gov Conversely, substitution at positions that cause steric hindrance, such as the 2 and 6 positions, can disrupt the planarity between functional groups and the aromatic ring, which is often essential for conjugation and activity. nih.gov

The introduction of fluorine can also significantly alter the anti-inflammatory activity of the chalcone (B49325) scaffold, with these variations often resulting from the specific placement of the fluorine atom. researchgate.net Research on fluorinated benzoxaboroles, for example, has demonstrated that positional isomers exhibit distinct antifungal activities, highlighting the importance of the fluorine atom's location. nih.gov

Impact of Fluorine Position on Molecular Properties

This table summarizes the generalized effects of fluorine substitution at different positions on an aromatic ring, based on established principles of organic chemistry.

| Position | General Influence on Reactivity (Electrophilic Aromatic Substitution) | Key Electronic Effects | Potential Impact on Physicochemical Properties |

|---|---|---|---|

| Ortho (2-position) | Directing, but often sterically hindered. masterorganicchemistry.com | Strong inductive withdrawal (-I), moderate resonance donation (+R). chemistrysteps.com | Can alter planarity, affecting conjugation and lipophilicity. nih.gov |

| Meta (3-position) | Non-favored position for substitution. masterorganicchemistry.com | Primarily inductive withdrawal (-I); resonance effect is minimal. youtube.com | Influences overall electron density and molecular dipole moment. |

| Para (4-position) | Favored, sterically accessible position for substitution. masterorganicchemistry.com | Strong inductive withdrawal (-I), moderate resonance donation (+R). chemistrysteps.com | Significantly alters electronic distribution and can impact properties like oxidation potential. nih.gov |

Correlations between Structural Features and Electronic Properties

The electronic properties of chalcones are governed by the extended conjugation between the two aryl rings and the enone bridge. researchgate.net Substituents on these rings can either donate or withdraw electrons, thereby modifying the electron density across the molecule. raiuniversity.edu These electronic perturbations can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing power of a substituent. youtube.com The Hammett equation provides a linear free-energy relationship that connects reaction rates and equilibrium constants for many reactions involving substituted benzene (B151609) derivatives. wikipedia.org

The fluorine atom is an electron-withdrawing group, as indicated by its positive Hammett constant. The magnitude of this effect varies depending on its position (meta vs. para). This electronic influence directly correlates with the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies using Density Functional Theory (DFT) have shown that structural modifications affect these energy levels. researchgate.netufms.br A higher HOMO energy corresponds to a better electron donor, while a lower LUMO energy indicates a better electron acceptor. ufms.br These parameters are crucial in predicting a molecule's reactivity and its potential for electronic applications. acs.org For instance, an electron push-pull arrangement, where an electron-donating group is on one ring and an electron-withdrawing group is on the other, can lead to interesting photophysical properties like fluorescence. nih.govnih.gov

Electronic Properties of Substituted Chalcone Analogs

This table illustrates the relationship between substituent electronic effects and molecular orbital energies, based on data from theoretical and experimental studies on chalcone derivatives. acs.orgresearchgate.net

| Substituent Feature | Hammett Constant (σ) | Effect on Electron Density | Impact on Frontier Orbitals |

|---|---|---|---|

| -F (para) | σₚ = +0.06 researchgate.net | Weakly electron-withdrawing | Lowers both HOMO and LUMO energy levels. |

| -F (meta) | σₘ = +0.34 researchgate.net | Moderately electron-withdrawing | Significantly lowers orbital energies due to stronger inductive effect. youtube.com |

| -CF₃ (para) | σₚ = +0.54 researchgate.net | Strongly electron-withdrawing | Strongly lowers both HOMO and LUMO energy levels. |

| Electron-Donating Group (e.g., Pyrrolidine) | Negative σ value | Increases electron density | Raises HOMO energy level, making the molecule a better electron donor. acs.org |

Theoretical Design Principles for Modulating Chemical Behavior

The insights gained from SAR and SPR studies provide a foundation for the theoretical design of new chalcone derivatives with specific, desirable chemical behaviors. nih.gov Computational chemistry, including methods like DFT calculations and molecular docking, has become an indispensable tool in this process. researchgate.netnih.gov These theoretical approaches allow for the prediction of molecular geometries, electronic properties, and potential interactions with biological targets before synthesis is undertaken. researchgate.net

Key design principles for modulating the behavior of chalcones include:

Strategic Substituent Placement : The targeted placement of electron-withdrawing groups (like fluorine) or electron-donating groups can be used to fine-tune the electronic properties of the chalcone scaffold. This "electron push-pull" strategy is particularly effective for designing molecules with specific optical properties, such as fluorescence. nih.govnih.gov

Bioisosteric Replacement : The principle of bioisosterism, which involves substituting one atom or group with another that has similar physical or chemical properties, is widely used. Replacing a hydrogen atom with a fluorine atom is a classic example, often employed to enhance metabolic stability, binding affinity, and lipophilicity. nih.govmdpi.com

Modulation of Reactivity : The reactivity of the core chalcone structure, particularly the Michael acceptor capability of the α,β-unsaturated system, can be modulated. fabad.org.tr Introducing substituents that alter the electron density at the β-carbon can either enhance or diminish its susceptibility to nucleophilic attack.

By applying these principles, chemists can rationally design novel analogs of 1-(3-Fluorophenyl)prop-2-en-1-one with enhanced or modified properties for a wide range of chemical applications.

Advanced Applications of 1 3 Fluorophenyl Prop 2 En 1 One in Chemical Research Excluding Clinical/human Data

Precursor in Complex Organic Synthesis

The α,β-unsaturated ketone structure of 1-(3-fluorophenyl)prop-2-en-1-one, a type of chalcone (B49325), makes it a versatile and valuable precursor in complex organic synthesis. Its electrophilic carbon-carbon double bond and carbonyl group are key reaction sites for a variety of nucleophilic addition and cycloaddition reactions, enabling the construction of diverse molecular architectures.

Synthesis of Heterocyclic Compounds

Chalcones are well-established building blocks for synthesizing a wide array of heterocyclic compounds. nih.gov The reactivity of the 1,3-diaryl-2-propene-1-one framework allows for its cyclization with various reagents to form five, six, and even seven-membered rings. nih.govacs.org

Commonly synthesized heterocycles from chalcone precursors include:

Pyrazoles and Pyrazolines: Reaction with hydrazine (B178648) derivatives is a standard method for creating pyrazoline rings. nih.gov For instance, the reaction of a chalcone with hydrazine hydrate (B1144303) can yield pyrazoline derivatives, which can be further aromatized to pyrazoles. nih.govacs.org The use of substituted hydrazines allows for the introduction of various functional groups onto the pyrazole (B372694) ring.

Isoxazoles: The condensation of chalcones with hydroxylamine (B1172632) leads to the formation of isoxazole (B147169) derivatives. acs.org

Thiophenes: While specific examples for the 3-fluoro derivative are not detailed, related fluorinated chalcones, such as (2E)-1-(4-Fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, are synthesized via Claisen-Schmidt condensation, indicating the compatibility of the fluorophenyl moiety in reactions involving sulfur-containing rings.

Pyridines: Multi-component reactions involving chalcone-like precursors are used to synthesize highly substituted pyridines. nih.govrsc.org For example, fluorinated 2-aminopyridine (B139424) libraries can be generated through one-pot procedures involving Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org

Imidazo[1,2-a]pyridines: This privileged scaffold in medicinal chemistry can be synthesized using multi-component reactions where chalcone-like structures can be involved as intermediates. rsc.orgmdpi.com

| Heterocycle Class | Typical Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| Pyrazolines/Pyrazoles | Hydrazine Hydrate, Phenyl Hydrazine | Cyclo-condensation | nih.govacs.org |

| Isoxazoles | Hydroxylamine | Cyclization | acs.org |

| Pyridines | 1,1-enediamines, 1,3-dicarbonyl compounds | Multi-component Reaction | rsc.org |

| Pyrroles | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | Multi-component Reaction | mdpi.com |

Building Block for Polycyclic Systems

Beyond simple heterocycles, this compound serves as a foundational element for constructing more intricate polycyclic and spirocyclic systems. These complex structures are often assembled through multi-component reactions (MCRs), which offer high efficiency and atom economy by forming multiple bonds in a single operation. nih.gov

For example, chalcones are used as key intermediates in the synthesis of quinazolin-2,4-diones that are fused or linked to other heterocyclic rings. nih.govacs.org The chalcone core acts as a Michael acceptor, enabling subsequent cyclization reactions that build the polycyclic framework. Similarly, three-component reactions involving α-hydroxyketones, oxoacetonitriles, and primary amines can lead to the formation of highly functionalized pyrroles, which can be part of a larger polycyclic structure. mdpi.com The synthesis of imidazo[4,5-c]pyridin-2-one derivatives, which are significant for their biological activities, also relies on precursors that can be conceptually linked to chalcone-type structures. researchgate.net

Role in Materials Science Research

The electronic properties of the chalcone scaffold, characterized by a conjugated system of aromatic rings and an enone linker, make it an attractive candidate for the development of advanced materials. The presence of a fluorine atom in this compound can further modulate these properties, enhancing characteristics like thermal stability and electron-accepting capability.

Nonlinear Optical (NLO) Materials Development

Chalcone derivatives are actively investigated for their third-order nonlinear optical (NLO) properties, which are crucial for applications in optical limiting, optical switching, and other photonic devices. researchgate.netresearchgate.net The NLO response in these molecules arises from the intramolecular charge transfer (ICT) across the π-conjugated system, typically from an electron-donating group on one phenyl ring to an electron-accepting group (like the carbonyl) on the other. researchgate.net

| Property | Reported Value Order of Magnitude | Measurement Technique | Reference |

|---|---|---|---|

| Nonlinear Refractive Index (n₂) | 10⁻⁷ cm²/GW | Z-scan | researchgate.net |

| Nonlinear Absorption Coefficient (β) | 10⁻³ cm/GW | Z-scan | researchgate.net |

| Third-Order Susceptibility (χ(3)) | 10⁻¹⁴ esu | Z-scan | researchgate.net |

| Second Hyperpolarizability (γ) | 10⁻³² esu | Z-scan | researchgate.net |

Applications in Optoelectronics

The photophysical properties of chalcones make them suitable for various optoelectronic applications. Chalcone-based fluorescent dyes have been shown to exhibit significant Stokes shifts (the difference between the absorption and emission maxima), with emission in the visible region of the spectrum. nih.gov This property is highly desirable for applications in bioimaging and as fluorescent probes. nih.gov

Furthermore, the charge-transfer characteristics inherent to the chalcone structure are relevant for their use in devices like dye-sensitized solar cells (DSSCs). The molecule can act as a photosensitizer, absorbing light and initiating the charge separation process necessary for generating an electric current. The fluorine substituent can enhance the electron-accepting nature of the molecule, potentially improving the efficiency of charge injection into the semiconductor material of the solar cell.

Catalytic Research Applications (e.g., Ligand Design)

While the direct use of this compound as a ligand is not extensively documented, the broader class of chalcones has been explored in catalytic applications. Metal complexes incorporating chalcone derivatives as ligands have been studied for their potential in catalysis. tandfonline.com The ability of the chalcone to chelate with metal ions, typically through the carbonyl oxygen and a substituent on the aromatic ring, allows for the creation of tunable catalysts. tandfonline.com

Conversely, catalysis plays a crucial role in the synthesis of this compound and its derivatives. The most common synthetic route is the Claisen-Schmidt condensation, which is typically catalyzed by an acid or a base. nih.gov Research into greener synthetic methods has employed heterogeneous solid acid catalysts, such as ion-exchange resins, to facilitate the reaction between the corresponding benzaldehyde (B42025) and acetophenone (B1666503). nih.gov These catalytic methods offer advantages in terms of easier separation and potential for catalyst recycling.

In Vitro Mechanistic Biological Investigations (Focus on molecular mechanisms, not clinical efficacy or safety)

The compound this compound, a member of the chalcone family, is a subject of interest in chemical and biological research due to the diverse activities exhibited by its structural class. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have been extensively studied for their wide range of biological activities. biointerfaceresearch.comnih.gov While specific research on this compound is limited, the broader class of fluoro-substituted chalcones has demonstrated significant potential in various in vitro mechanistic studies. This article will focus on the reported in vitro biological investigations of chalcones, with a particular emphasis on derivatives structurally related to this compound, to infer its potential advanced applications in chemical research. It is important to note that the following data is primarily based on related chalcone compounds and not the specific molecule this compound, for which detailed research is not extensively available in the public domain.

Enzyme Inhibition Mechanisms (e.g., Tubulin, DHFR, DHSS)

The α,β-unsaturated carbonyl system in chalcones is a key structural feature that contributes to their ability to interact with and inhibit various enzymes. nih.gov

Tubulin Inhibition:

A significant area of research for chalcone derivatives is their role as tubulin polymerization inhibitors. nih.govresearchgate.netnih.gov Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a key target for anticancer drug development. nih.govresearchgate.net

Several studies have shown that chalcone derivatives can bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. nih.govresearchgate.net For instance, a series of novel thiazole-based chalcones were evaluated for their ability to inhibit tubulin polymerization, with some compounds showing significant activity. mdpi.com The introduction of specific moieties, such as a 3-amino-4-methoxyphenyl group, has been shown to enhance the binding of chalcones to the colchicine site. nih.gov While direct studies on this compound are not available, the known activity of other chalcones suggests its potential as a tubulin inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase (DHFR) is another important enzyme involved in cell proliferation, catalyzing the conversion of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides. nih.gov While some chalcone derivatives have been subjected to in silico molecular docking studies against DHFR, showing potential binding, in vitro enzymatic assays confirming direct inhibition by 3-fluorophenyl chalcones are not widely reported. ekb.eg Research on other heterocyclic compounds has demonstrated the potential for DHFR inhibition, suggesting that chalcone hybrids could be designed to target this enzyme. nih.gov

Deoxyhypusine Synthase (DHSS) Inhibition:

Deoxyhypusine synthase (DHSS) is an enzyme involved in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process crucial for cell proliferation. There is currently a lack of specific in vitro studies demonstrating the inhibitory effect of this compound or closely related chalcones on DHSS.

Cellular Pathway Interrogation in In Vitro Systems (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition in cell lines)

The ability of chalcones to modulate various cellular pathways has been extensively investigated in in vitro settings, primarily using cancer cell lines.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chalcone derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov The mechanisms often involve the modulation of key apoptotic proteins. For example, some chalcones have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov The induction of apoptosis can also be triggered by the activation of caspases, a family of proteases that execute the apoptotic process.

Cell Cycle Arrest:

In addition to inducing apoptosis, chalcones are known to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. nih.gov The G2/M phase is a common checkpoint where chalcones exert their effect, often as a consequence of tubulin polymerization inhibition. nih.gov Some chalcone derivatives have also been reported to induce cell cycle arrest at the G1/S phase. The specific phase of cell cycle arrest can depend on the substitution pattern of the chalcone molecule and the type of cancer cell line being studied.

Angiogenesis Inhibition in Cell Lines:

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. researchgate.net Several chalcones have demonstrated anti-angiogenic properties in in vitro models. researchgate.net These effects are often mediated through the inhibition of key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Chalcones have been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are key steps in the angiogenic process.

The following table summarizes the observed effects of various chalcone derivatives on cellular pathways in vitro:

| Chalcone Derivative Type | Cell Line(s) | Observed Effect |

| Fluoro-substituted chalcones | Human cancer cell lines | Antitumor activities nih.gov |

| Thiazole-based chalcones | Ovar-3, MDA-MB-468 | Anticancer activity mdpi.com |

| Aminochalcones | HepG2, HCT116 | Antiproliferative activity nih.gov |

| Naphthalene-chalcones | K562 | G2/M cell cycle arrest nih.gov |

| Quinoline-chalcones | MCF-7, MDA-MB-231, SKBR-3 | G2/M cell cycle arrest, tubulin inhibition nih.gov |

Antimicrobial Mechanistic Studies (in vitro binding to bacterial/fungal targets)

Chalcones have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govnih.govnih.govnih.govresearchgate.netwilddata.cn The presence of the α,β-unsaturated keto group is believed to be crucial for their antimicrobial action, likely through Michael addition reactions with biological nucleophiles such as amino acids or proteins in microorganisms. nih.gov

Antibacterial Activity:

Fluoro-substituted chalcones have shown significant antibacterial activity against various bacterial strains. nih.gov For example, chalcones with fluoro substituents on the B ring have demonstrated increased potency. nih.gov The mechanism of action for the antibacterial effects of chalcones is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. mdpi.com Some chalcones have been investigated as inhibitors of bacterial efflux pumps, which are responsible for multidrug resistance. nih.govresearchgate.net

Antifungal Activity:

Several chalcone derivatives have also exhibited potent antifungal activity against a range of fungal pathogens, including Candida species. nih.govnih.govnih.gov The antifungal mechanism may involve the inhibition of fungal growth and the disruption of fungal cell membranes. mdpi.com The specific substitutions on the aromatic rings of the chalcone scaffold play a significant role in determining the antifungal potency and spectrum. nih.govnih.gov

The following table presents the antimicrobial activity of selected chalcone derivatives:

| Chalcone Derivative | Microorganism(s) | Observed Activity |

| Fluoro-substituted chalcones | Mycobacterium tuberculosis, various bacteria and fungi | Moderate to potent antimicrobial activity nih.gov |

| Thiazole-linked chalcone | Candida albicans | Antifungal activity mdpi.com |

| Trifluoromethyl and trifluoromethoxy substituted chalcones | Staphylococcus aureus, Bacillus subtilis, Candida albicans | Antibacterial and antifungal activities nih.gov |

| Chalcone-triazole hybrids | Staphylococcus aureus | Inhibition of biofilm formation researchgate.net |

Antioxidant Mechanisms (in vitro radical scavenging)

Chalcones are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. researchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.commdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various pathological conditions.

The antioxidant activity of chalcones is closely linked to the substitution pattern on their aromatic rings. The presence of hydroxyl groups, in particular, enhances their radical scavenging capacity. nih.gov Fluorinated chalcones have also been investigated for their antioxidant potential. For example, certain fluorinated 3,4-dihydroxychalcones have shown potent 5-lipoxygenase inhibition and inhibitory action on lipid peroxidation. nih.gov The mechanism of antioxidant action involves the donation of a hydrogen atom from the hydroxyl groups to free radicals, thereby neutralizing them. nih.gov

The radical scavenging activity of chalcones is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to reduce the stable DPPH radical is measured spectrophotometrically.

The following table highlights the antioxidant activity of some chalcone derivatives:

| Chalcone Derivative Type | Assay | Observed Activity |

| Fluorinated 3,4-dihydroxychalcones | 5-lipoxygenase inhibition, lipid peroxidation inhibition | Potent antioxidant activity nih.gov |

| 5-fluoro and 5-methyl substituted 3-hydroxy-3-substituted oxindoles (related structures) | DPPH radical scavenging assay | Maximum antioxidant activity nih.gov |

| para-alkoxy-phenylcarbamic acid esters with 4-(4-fluoro-phenyl)piperazin-1-yl moiety | DPPH radical reduction, peroxynitrite scavenging | Effective radical scavenging researchgate.net |

| Polyoxygenated flavonoids (related structures) | DPPH radical scavenging | Potent antioxidant activity mdpi.com |

Future Research Directions and Unresolved Challenges for 1 3 Fluorophenyl Prop 2 En 1 One

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of chalcones, including 1-(3-Fluorophenyl)prop-2-en-1-one, often relies on the Claisen-Schmidt condensation, which can involve harsh reaction conditions and the use of hazardous solvents. propulsiontechjournal.comaip.orgfrontiersin.org Future research is increasingly focused on developing greener and more sustainable synthetic protocols.

Key areas for future development include:

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly methods for chalcone (B49325) synthesis. propulsiontechjournal.comsaudijournals.com This includes the use of green solvents like ethanol (B145695), solvent-free grinding methods, and the application of microwave and ultrasonic irradiation to reduce reaction times and energy consumption. propulsiontechjournal.comfrontiersin.org

Novel Catalysts: Research into new catalytic systems is crucial. This includes the development and use of nanocatalysts, which offer high efficiency and can be recycled, aligning with the principles of green chemistry. propulsiontechjournal.com Heterogeneous catalysts, such as layered double hydroxides (LDH) and those supported on materials like graphene, are also being explored to facilitate easier separation and reuse. mdpi.com

Alternative Reaction Pathways: While the Claisen-Schmidt condensation is the most common method, other synthetic routes like the Suzuki and Heck coupling reactions are being investigated as viable alternatives for the synthesis of chalcones. saudijournals.com

| Synthetic Method | Description | Advantages |

| Grinding Method | Reactants and a solid base catalyst are ground together in a mortar, often without a solvent. propulsiontechjournal.com | Solvent-free, high atom efficiency, short reaction times. propulsiontechjournal.com |

| Microwave-Assisted Synthesis | Microwave irradiation is used to heat the reaction mixture, accelerating the reaction rate. frontiersin.org | Significantly reduced reaction times (minutes vs. hours), often leads to higher yields. frontiersin.org |

| Ultrasonic Irradiation | The use of ultrasonic waves to promote the chemical reaction. frontiersin.org | Reduced reaction times and improved yields. frontiersin.org |

| Nanocatalysis | Employing catalysts in the nanoscale to increase surface area and catalytic activity. propulsiontechjournal.com | High reaction rates, low activation energy, potential for catalyst recycling. propulsiontechjournal.com |

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is essential for optimizing reaction conditions and designing more efficient synthetic strategies. The introduction of a fluorine atom can influence the electron distribution within the molecule, thereby affecting its reactivity and the mechanism of its formation. nih.gov

Future research should focus on:

Mechanistic Studies of Fluorinated Chalcone Synthesis: Investigating the precise mechanism of the Claisen-Schmidt condensation when using fluorinated benzaldehydes and acetophenones. This includes identifying and characterizing reaction intermediates and transition states. researchgate.net

Expansion of Advanced Computational Modeling Techniques for Predictive Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying the properties and reactivity of molecules like this compound. analis.com.myacs.orgnih.gov These methods can provide valuable insights that complement experimental findings.

Future directions in this area include:

Predictive Modeling of Reactivity: Developing more accurate predictive models for the chemical reactivity of fluorinated chalcones. This includes predicting their behavior in various reactions and their potential to interact with biological targets. nih.govresearchgate.net

Structure-Property Relationships: Using computational methods to establish clear relationships between the molecular structure of fluorinated chalcones and their electronic and optical properties. analis.com.myacs.org This can aid in the design of new materials with specific functionalities. analis.com.my

In Silico Screening: Employing computational screening techniques to identify promising candidates for various applications, thereby reducing the need for extensive and costly experimental work. nih.gov

Exploration of Novel Non-Clinical Applications in Emerging Technologies

While chalcones are widely studied for their pharmacological activities, their unique chemical and physical properties make them attractive candidates for various non-clinical applications. acs.orgjchemrev.com The presence of the α,β-unsaturated ketone moiety and the potential for extended π-conjugation are key features that can be exploited in materials science. jchemrev.com

Potential areas for exploration include:

Materials for Organic Electronics: Investigating the use of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. acs.org

Nonlinear Optical (NLO) Materials: The delocalized π-electron system in chalcones can give rise to significant nonlinear optical properties, making them promising for applications in photonics and optoelectronics. analis.com.mynih.gov

Chemosensors: The reactivity of the chalcone scaffold can be harnessed to develop chemosensors for the detection of various metal ions and other analytes. sci-hub.se

Addressing Stereochemical Control Challenges in Synthesis

The double bond in the enone bridge of chalcones can exist as either E or Z isomers. mdpi.comjchemrev.com While the E isomer is generally more thermodynamically stable, controlling the stereoselectivity of the synthesis to obtain the desired isomer is a key challenge. jchemrev.com Furthermore, the creation of chiral centers in derivatives of this compound requires asymmetric synthetic methods.

Unresolved challenges and future research goals include:

Stereoselective Synthesis: Developing highly stereoselective synthetic methods to exclusively or predominantly produce either the E or Z isomer of this compound. This could involve the use of specific catalysts or reaction conditions that favor the formation of one isomer over the other. researchgate.net

Asymmetric Synthesis: Designing and implementing efficient asymmetric syntheses to produce enantiomerically pure derivatives of this compound. This is particularly important for pharmacological applications where different enantiomers can exhibit different biological activities. The use of chiral auxiliaries or chiral catalysts is a promising approach. youtube.comnih.gov

| Challenge | Future Research Direction |

| Lack of Stereocontrol | Development of stereoselective catalysts and reaction conditions to favor the formation of a specific isomer (E or Z). mdpi.comresearchgate.net |

| Achiral Synthesis | Exploration of asymmetric synthesis routes using chiral auxiliaries or catalysts to produce enantiomerically pure compounds. youtube.comnih.gov |

Q & A

Q. Example protocol :

Dissolve 3-fluorobenzaldehyde (1.0 eq) and acetophenone derivative (1.2 eq) in methanol.

Add KOH (10% w/v) dropwise under stirring.

Reflux at 65°C for 18 hours, monitor via TLC.

Acidify with dilute HCl, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc, 7:3).

Yield optimization : Higher aldehyde:ketone ratios (1:1.2) and slow base addition reduce dimerization .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic

- FT-IR : Confirm carbonyl (C=O) stretch at 1660–1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- NMR :

- XRD : SHELXL refinement (SHELX-2018) resolves crystal packing and hydrogen-bonding networks. Fluorine’s high electron density requires high-resolution data (≤ 0.8 Å) for accurate positional refinement .

Advanced tip : Combine THz spectroscopy with DFT calculations to correlate low-frequency vibrational modes with crystal stability .

How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Q. Advanced

- DFT modeling : Use B3LYP/6-311++G(d,p) basis sets to calculate hyperpolarizability (β) and dipole moments. Fluorine’s electron-withdrawing effect enhances charge transfer, increasing β values by 15–20% compared to non-fluorinated analogs .

- Experimental validation : Z-scan measurements (532 nm laser) quantify NLO coefficients. Match computed β values (e.g., 8.5 × 10⁻³⁰ esu) with experimental results to validate models .

- Structure-property links : Planar molecular geometry and extended π-conjugation (confirmed by XRD) correlate with higher second-harmonic generation (SHG) efficiency .

How to resolve contradictions in reported crystal structure parameters of fluorinated chalcones?

Q. Advanced

- Refinement protocols : Use SHELXL’s TWIN/BASF commands for twinned crystals. For example, adjust Flack parameters to correct for enantiomeric ambiguities in polar space groups .

- Data quality : Ensure high-resolution datasets (Rint < 5%) and redundant reflections to minimize thermal motion errors .

- Case study : Discrepancies in C-F bond lengths (1.32–1.38 Å) across studies arise from anisotropic displacement parameters. Apply Hirshfeld surface analysis to distinguish static disorder from dynamic effects .

What design strategies enhance thermal stability of this compound derivatives for optoelectronics?

Q. Advanced

- Substituent engineering : Introduce electron-donating groups (e.g., -OCH₃) at the para position to stabilize the excited state and reduce thermal degradation .

- Crystal engineering : Co-crystallize with π-acceptors (e.g., TCNQ) to improve packing density and thermal stability (TGA shows decomposition >250°C) .

- Hybrid materials : Embed chalcone derivatives in PMMA matrices to suppress sublimation while retaining NLO activity .

How to analyze conflicting bioactivity data for fluorinated chalcone derivatives?

Q. Advanced

- Dose-response validation : Replicate assays (e.g., antifungal MIC tests) under standardized conditions (e.g., CLSI guidelines). For example, discrepancies in IC₅₀ values (5–50 µM) may stem from solvent effects (DMSO vs. ethanol) .

- SAR studies : Compare substituent effects. 3-Fluorophenyl analogs show 2–3x higher activity than 4-fluorophenyl isomers due to improved membrane permeability .

- Metabolic stability : Use HPLC-MS to track degradation products in cell culture media, which may falsely lower observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.